molecular formula C16H11ClN4O4S B2410517 2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide CAS No. 898449-74-6

2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide

Cat. No.: B2410517
CAS No.: 898449-74-6
M. Wt: 390.8
InChI Key: TVDOFGSUUXVCGG-UHFFFAOYSA-N
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Description

2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, methylsulfanyl, oxadiazolyl, and nitrobenzamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds One common approach is the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the 1,3,4-oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The choice of solvents and purification methods, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like iron powder (Fe) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxadiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
  • 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide

Uniqueness

2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the oxadiazole ring, along with the chloro, nitro, and methylsulfanyl groups, makes it a versatile compound for various applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O4S/c1-26-11-4-2-3-9(7-11)15-19-20-16(25-15)18-14(22)12-8-10(21(23)24)5-6-13(12)17/h2-8H,1H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDOFGSUUXVCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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